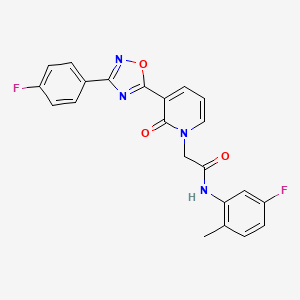
N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a dimethoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, 4-(trifluoromethyl)benzonitrile can be reacted with sodium azide in the presence of a suitable catalyst such as zinc chloride to form 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole.
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the tetrazole derivative with an appropriate amine. In this case, 2,2-dimethoxyethylamine can be used to form the desired carboxamide.
-
Purification: : The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethoxyethyl moiety, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to the strong electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, where the trifluoromethyl group can enhance the activity and stability of pesticides and herbicides.
作用機序
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the tetrazole ring can mimic carboxylic acids, allowing the compound to interact with a variety of biological molecules. The dimethoxyethyl moiety can further modulate the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- N-(2,2-dimethoxyethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- N-(2,2-dimethoxyethyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the trifluoromethyl group. This group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in the development of pharmaceuticals and agrochemicals.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O3/c1-23-10(24-2)7-17-12(22)11-18-20-21(19-11)9-5-3-8(4-6-9)13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZGQZBYAKSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)

![N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2580199.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)
![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)



![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)


